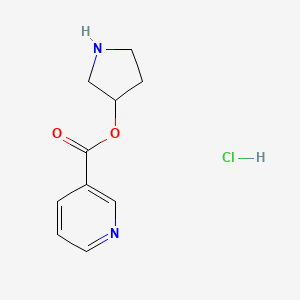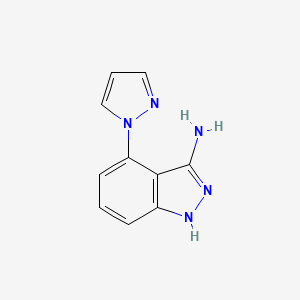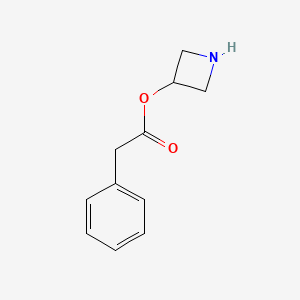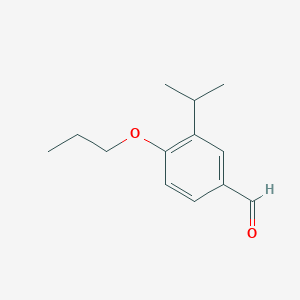![molecular formula C15H24ClNO B1394781 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride CAS No. 1146960-29-3](/img/structure/B1394781.png)
4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride
Overview
Description
“4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride” is a chemical compound with the molecular formula C17H28ClNO . It is also known by its IUPAC name 4-tert-butylphenyl 2- (4-piperidinyl)ethyl ether hydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C17H27NO.ClH/c1-17(2,3)15-4-6-16(7-5-15)19-13-10-14-8-11-18-12-9-14;/h4-7,14,18H,8-13H2,1-3H3;1H . This indicates the presence of a piperidine ring, a tert-butyl group, and a phenoxy group in the molecule.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 297.87 g/mol . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Properties :
- The compound is a key intermediate in the synthesis of various pharmaceuticals. For instance, tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a derivative, is crucial in synthesizing Vandetanib, an anti-cancer drug (Wang, Wang, Tang, & Xu, 2015).
- Another derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is significant in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).
Catalysis and Reactions :
- The tert-butylperoxy radical derived from similar compounds is an effective oxidant for phenols and anilines, with applications in organic chemistry (Ratnikov et al., 2011).
- Also, the electrochemical behavior of derivatives like 2,4,6-tri-tert-butylphenol provides insights into their oxidation processes, which is critical in electrochemistry and material science (Richards, Whitson, & Evans, 1975).
Pharmaceutical Development :
- Certain derivatives are utilized in creating potent inhibitors for specific receptors or enzymes. For example, phenoxymethylbenzamide derivatives have been identified as novel inhibitors for glycine transporter type-2, indicating potential therapeutic applications (Takahashi et al., 2014).
- The compound is also used in the synthesis of various pharmaceuticals, including inhibitors for p38 MAP kinase, showing its versatility in drug development (Chung et al., 2006).
Material Science :
- Derivatives of 4-[2-(Tert-butyl)phenoxy]piperidine hydrochloride have been employed in the stabilization of polymers, enhancing their resistance to degradation and improving their useful lifespan (Mosnáček et al., 2003).
Organic Synthesis :
- The compound is used in complex organic synthesis processes, demonstrating its value in creating novel chemical entities for various applications (Gonzalez-Gomez, Foubelo, & Yus, 2008).
Safety and Hazards
properties
IUPAC Name |
4-(2-tert-butylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO.ClH/c1-15(2,3)13-6-4-5-7-14(13)17-12-8-10-16-11-9-12;/h4-7,12,16H,8-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXPNGIECNOACL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



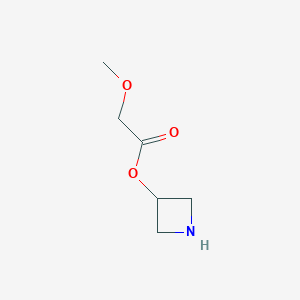

![3-[4-(Sec-butyl)-2-chlorophenoxy]azetidine](/img/structure/B1394702.png)
![3-[2-(4-Piperidinyl)ethoxy]pyridine hydrochloride](/img/structure/B1394703.png)
![3-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]azetidine](/img/structure/B1394705.png)
![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394706.png)
![3-{2-[2-(Sec-butyl)-4-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394707.png)
![3-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394708.png)
![3-{2-[4-(Tert-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394709.png)
